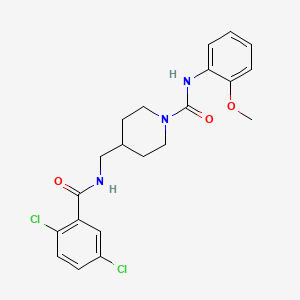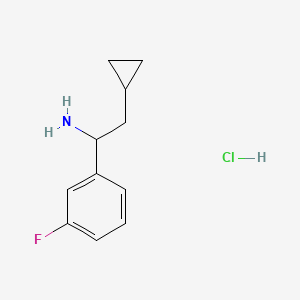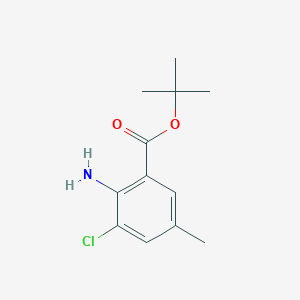
4-((2,5-dichlorobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,5-dichlorobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, also known as DBeQ, is a small molecule inhibitor of the protein p97. This protein is involved in multiple cellular processes, including protein degradation, DNA repair, and cell cycle regulation. DBeQ has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and viral infections.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Pharmacological Applications
Heterocyclic Compound Synthesis : Research into the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which have shown potential as anti-inflammatory and analgesic agents. These compounds were designed to inhibit cyclooxygenase enzymes (COX-1/COX-2), showing significant analgesic and anti-inflammatory activities in studies (Abu‐Hashem et al., 2020).
Serotonin Receptor Agonists : The development of benzamide derivatives as serotonin 4 (5-HT(4)) receptor agonists for gastrointestinal motility. This research highlights the synthesis process and the pharmacological evaluation of these compounds (Sonda et al., 2003).
Aminocarbonylation Reactions : Studies on alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, presenting a method for synthesizing carboxamides from iodoarenes and iodoalkenes. This research provides insights into the chemoselectivity and yields of these reactions (Takács et al., 2014).
Cannabinoid Receptor Interaction : The molecular interaction of cannabinoid receptor antagonists, exploring the conformational analysis and pharmacophore models for CB1 receptor ligands. This study contributes to understanding the structural basis for the binding and antagonistic activity of cannabinoid receptor ligands (Shim et al., 2002).
Advanced Materials and Bioactive Compound Development
Metal Complexes and Antibacterial Activity : Synthesis and characterization of metal complexes with new benzamides, which have been tested for antibacterial activity. This research indicates that copper complexes exhibit significant activity against various bacterial strains, suggesting potential applications in antimicrobial treatments (Khatiwora et al., 2013).
Antagonistic Activity Against Cannabinoid Receptors : Exploration of structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, aiming to develop compounds that can mitigate the side effects of cannabinoids. The study identifies key structural requirements for potent CB1 receptor antagonistic activity (Lan et al., 1999).
Eigenschaften
IUPAC Name |
4-[[(2,5-dichlorobenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3/c1-29-19-5-3-2-4-18(19)25-21(28)26-10-8-14(9-11-26)13-24-20(27)16-12-15(22)6-7-17(16)23/h2-7,12,14H,8-11,13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSDAJGRGLPKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2827254.png)

![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2827256.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2827257.png)
![3-(4-chlorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827260.png)
![(Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2827261.png)
![3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827263.png)

![methyl 3-(azepane-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2827266.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2827270.png)